2H-Benzo[h]pyrano[3,2-f]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
217-84-5 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
3-oxa-12-azatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2(7),5,8(13),9,11,14,16-octaene |
InChI |
InChI=1S/C16H11NO/c1-2-6-13-11(5-1)15-12(7-3-9-17-15)14-8-4-10-18-16(13)14/h1-9H,10H2 |
InChI Key |
IICXIUXMGJKDNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(O1)C3=CC=CC=C3C4=C2C=CC=N4 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Benzo H Pyrano 3,2 F Quinoline and Its Analogs
General Synthetic Strategies for Pyranoquinoline Core Structures
Multicomponent Cyclizations (MCC)
Multicomponent cyclizations are powerful one-pot reactions where three or more starting materials come together to form a complex product, in this case, the pyranoquinoline core. bohrium.com These reactions are highly valued for their efficiency, atom economy, and the ability to generate structural diversity in a single step. bohrium.com The general principle involves the sequential or domino reaction of components that ultimately lead to the fused heterocyclic system. For instance, a common approach involves the reaction of an aminocoumarin, an aldehyde, and a C-H activated compound.
Bimolecular Cyclizations (BMC)
Bimolecular cyclizations involve the reaction between two molecules to form the pyranoquinoline ring system. This strategy often relies on the formation of a key intermediate by the reaction of two components, which then undergoes a subsequent cyclization step to yield the final product. These reactions can be catalyzed by acids, bases, or transition metals, and the choice of reactants and conditions dictates the regiochemical outcome of the cyclization.
Intramolecular Cyclizations (IMC)
Intramolecular cyclizations are a cornerstone in the synthesis of fused heterocyclic systems like pyranoquinolines. This strategy involves the formation of a precursor molecule containing all the necessary atoms for the target ring system, which then undergoes a ring-closing reaction. A notable example is the acid-mediated 6-'endo-trig' Michael type ring closure, which has been successfully employed for the synthesis of pyrano[3,2-f]quinoline derivatives.
Targeted Synthesis of Benzo[h]pyranoquinolines
The synthesis of the specific 2H-Benzo[h]pyrano[3,2-f]quinoline isomer and its analogs requires precise control over regioselectivity. Researchers have explored various methods to achieve this, with one-pot multicomponent reactions and pathways involving Wittig reagents being prominent.
One-Pot Multicomponent Reaction Approaches
The efficiency of one-pot multicomponent reactions has been harnessed for the synthesis of benzo[h]pyranoquinoline derivatives. For instance, a one-pot, three-component reaction has been developed for the synthesis of benzo[h]pyrano[2,3-b]quinoline derivatives, a close isomer of the target compound. bohrium.comresearchgate.net This reaction typically involves a 2-chloro-3-formylquinoline, an active methylene (B1212753) compound, and a suitable cyclizing agent. While this specific example leads to the [2,3-b] isomer, the underlying principles can be adapted to target the [3,2-f] scaffold by carefully selecting the starting materials and reaction conditions to favor the desired regiochemical outcome.
A study by Milyutin and colleagues on the synthesis of 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones, which share the same benzo[h]pyrano[...-f] ring fusion, demonstrates the feasibility of constructing this specific arrangement. beilstein-journals.orgnih.gov Their work involved a photochemical 6π-electrocyclization, highlighting an alternative intramolecular approach to achieve the desired annulation. beilstein-journals.orgnih.gov
Table 1: Examples of Multicomponent Reactions for Pyranoquinoline Synthesis
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Active Methylene Compound | Wittig Reagent | Triethylamine, Ethanol | Benzo[h]pyrano[2,3-b]quinoline | bohrium.comresearchgate.net |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | Aromatic Aldehyde | Malononitrile | Triethylamine, Ethanol | Pyrano[3,2-c]quinoline | nih.gov |
| 4-Hydroxy-1-methylquinolin-2(1H)-one | Aromatic Aldehyde | Meldrum's Acid | L-Proline | Pyrano[3,2-c]quinolin-2,5-dione | nih.gov |
Reaction Pathways Involving Wittig Reagents
The Wittig reaction, a cornerstone of organic synthesis for alkene formation, also plays a role in the construction of heterocyclic systems. wikipedia.orgmasterorganicchemistry.com In the context of pyranoquinoline synthesis, a Wittig reagent can be employed to introduce a key structural motif that facilitates subsequent cyclization. For example, in the one-pot synthesis of benzo[h]pyrano[2,3-b]quinolines, a Wittig reagent is used to generate an intermediate that undergoes an intramolecular cyclization to form the pyran ring. bohrium.comresearchgate.net
The general mechanism involves the reaction of a phosphonium (B103445) ylide (the Wittig reagent) with a carbonyl compound, typically an aldehyde or ketone, to form an alkene. wikipedia.orgmasterorganicchemistry.com In the synthesis of pyranoquinolines, the strategic placement of functional groups on the Wittig reagent and the carbonyl-containing substrate allows for a subsequent intramolecular reaction, leading to the fused ring system. While direct examples of the Wittig reaction for the synthesis of this compound are not extensively documented, the principle remains a viable and powerful tool for accessing this scaffold.
Table 2: Key Features of the Wittig Reaction
| Feature | Description |
| Reactants | Aldehyde or ketone and a phosphonium ylide (Wittig reagent). |
| Product | Alkene and triphenylphosphine (B44618) oxide. |
| Key Bond Formation | Carbon-carbon double bond. |
| Application in Heterocyclic Synthesis | Introduction of a side chain that can undergo subsequent intramolecular cyclization. |
Deaminative Ring Contraction Cascade Strategies
A convergent and innovative "build-cyclize-contract" strategy has been developed for the synthesis of substituted benzo[h]quinolines, which are key precursors to the target molecule. nih.govnih.gov This method utilizes a deaminative ring contraction cascade, starting from readily prepared tertiary amines. nih.govnih.gov The core of the strategy involves the transformation of a biaryl-linked dihydroazepine intermediate, which undergoes a ring contraction that excises a nitrogen atom to form the final aromatic benzo[h]quinoline (B1196314) core. nih.govnih.gov
The optimized process involves a one-pot reaction sequence. nih.gov The key biaryl-linked dihydroazepine intermediate is first subjected to in situ methylation using a combination of lithium iodide (LiI) and trimethylphosphate (PO(OMe)₃) to form a cyclic ammonium (B1175870) cation. nih.gov The subsequent addition of a strong base, such as potassium tert-butoxide (t-BuOK) with 18-crown-6, induces a cascade comprising a nih.govnih.gov-Stevens rearrangement and a Hofmann-type elimination (dehydroamination), yielding the benzo[h]quinoline product in high yields. nih.gov Earlier iterations of this method used manganese (Mn) as an additive, which was found to improve yields for some examples, though its mechanistic role was not fully elucidated. nih.gov This powerful cascade reaction enables the efficient construction of the benzo[h]quinoline scaffold from acyclic precursors. nih.gov
| Starting Dihydroazepine | Product | Yield |
|---|---|---|
| Biaryl-linked dihydroazepine 11 | Benzo[h]quinoline 13 | 83% |
| 3-Cl dihydroazepine 33a | 3-Cl toddaquinoline derivative 34a | Not specified |
Catalytic Approaches in this compound Synthesis
Catalysis offers efficient and selective pathways for the synthesis of complex molecules. Both organocatalysis and metal-based catalysis have been applied to the synthesis of pyranoquinoline analogs, demonstrating the potential of these methods for the construction of the target this compound.
Organocatalysis
Organocatalysis has emerged as a powerful strategy for constructing heterocyclic frameworks, including various pyrano-fused systems. royalsocietypublishing.orgnih.gov Although specific applications to this compound are not extensively documented, the synthesis of its analogs showcases the utility of this approach. For example, a one-pot, three-component cyclocondensation reaction to produce indole-based pyranoquinoline derivatives has been successfully catalyzed by the organocatalyst tetra-n-butylammonium fluoride (B91410) (TBAF). royalsocietypublishing.org TBAF, a soluble source of fluoride ions, acts as a mild base and phase-transfer catalyst to facilitate the reaction between substituted indole-3-carbaldehydes, active methylene compounds, and 4-hydroxy-quinolin-2-ones. royalsocietypublishing.org
Similarly, cinchona alkaloids have been employed as organocatalysts in the first enantioselective synthesis of biologically active 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. nih.gov This reaction proceeds through a tandem Michael addition and Thorpe-Ziegler type reaction, demonstrating the ability of organocatalysts to control stereochemistry in the formation of pyran-fused heterocycles. nih.gov The use of bio-organic catalysts like taurine (B1682933) in aqueous media has also proven effective for the tandem synthesis of pyrano[3,2-c]quinolone derivatives, highlighting a green chemistry approach. acs.org
Metal-Catalyzed Reactions
Metal catalysts are widely employed in the synthesis of quinoline-based structures, either for the construction of the heterocyclic core or for its subsequent functionalization. Palladium-catalyzed reactions, in particular, are common. For instance, mechanistic studies have been conducted on the Pd-catalyzed oxidative cross-coupling of benzo[h]quinoline with simple arenes, demonstrating a method for C-H activation and functionalization of the pre-formed core. nih.gov
Modern synthetic chemistry increasingly utilizes nanocatalysts for their high efficiency and recyclability. While direct application of copper and manganese nanocatalysts for the synthesis of this compound is an emerging area, related research indicates their potential.
In the deaminative ring contraction strategy to form benzo[h]quinolines, manganese (Mn) was used as an additive that improved reaction yields in some cases. nih.gov More advanced catalytic systems involving copper have also been developed. A tandem approach involving Michael addition-cyclization to produce chromeno- and pyrano-quinolines has been achieved using an L-proline/Cu(II) co-catalyst system in water. researchgate.net Furthermore, heterogenous copper nanocatalysts have been designed and applied to the synthesis of other nitrogen-containing heterocycles, such as 1,4-benzodiazepines. nih.gov In one example, a nanodiamond-anchored copper tannic acid catalyst was prepared and showed high efficacy and reusability, suggesting that similar immobilized copper or manganese nanocatalysts could be viable for constructing the pyranoquinoline scaffold. nih.gov
Acid-catalyzed tandem reactions provide an atom- and step-economical route to pyrano-fused quinolones. This strategy has been effectively used to synthesize pyrano[3,2-c]quinolones, which are structural isomers of the target compound. nih.govrsc.org The reaction typically involves the condensation of a 4-hydroxyquinolone with a propargylic alcohol. nih.govrsc.org
A screening of various acid catalysts revealed that the Brønsted acid p-toluenesulfonic acid monohydrate (pTsOH·H₂O) was highly efficient for this transformation, superior to several Lewis acids under the tested conditions. nih.gov The proposed mechanism involves the acid-catalyzed conversion of the propargylic alcohol into a propargylic carbocation, which exists in equilibrium with an allenic intermediate. nih.gov This intermediate then undergoes a Friedel–Crafts-type reaction with the 4-hydroxyquinolone, followed by a 6-endo-dig cyclization to furnish the final pyrano[3,2-c]quinolone product. nih.gov
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | 1,2-DCE | 84 | 0 |
| FeCl₃ | 1,2-DCE | 84 | 45 |
| Bi(OTf)₃ | 1,2-DCE | 84 | 58 |
| Sc(OTf)₃ | 1,2-DCE | 84 | Trace |
| TfOH | 1,2-DCE | 84 | 72 |
| pTsOH·H₂O | 1,2-DCE | 84 | 82 |
| pTsOH·H₂O | 1,2-DCE | 25 | 5 |
Role of Iodine as a Catalyst
Catalyst-Free Methodologies
Catalyst-free synthetic routes offer significant advantages in terms of cost-effectiveness and environmental impact by simplifying reaction procedures and purification processes. For the broader family of pyrano[3,2-f]quinolines, a notable catalyst-free approach involves an acid-mediated 6-'endo-trig' Michael type ring closure reaction. In a specific example, the synthesis of tricyclic pyrano[3,2-f]quinoline derivatives was achieved by treating 6-amino-5-(3-hydroxy-3-methylbut-1-ynyl)-2H-chromen-2-one with hydrochloric acid (HCl), leading to excellent yields. nih.gov This process is described as simple, facile, and inexpensive, utilizing readily available starting materials. nih.gov
The proposed mechanism for this type of reaction involves the initial protonation of the hydroxyl group on the alkyne substituent by HCl, followed by the elimination of water to form a reactive carbocation. Subsequently, an intramolecular Michael addition is initiated by the lone pair of electrons on the amino group attacking the electrophilic carbon of the chromen-2-one ring. This is followed by the cyclization involving the alkyne, ultimately leading to the formation of the pyrano[3,2-f]quinoline ring system.
While this method has been successfully applied to analogs, direct evidence of its application for the synthesis of the parent this compound is not explicitly detailed in the available literature.
Green Chemistry Principles in Pyranoquinoline Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds is a rapidly growing area of research, aiming to reduce the environmental footprint of chemical processes. For the synthesis of pyranoquinolines, several green methodologies have been explored for various isomers. However, specific applications of these techniques for the synthesis of this compound are not well-documented. The following sections discuss these green principles in the context of closely related pyranoquinoline structures.
Solvent-Free Conditions
Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the need for potentially hazardous and polluting solvents. This approach can lead to higher efficiency, shorter reaction times, and easier product isolation. While the synthesis of various quinoline (B57606) derivatives under solvent-free conditions has been reported, there is a lack of specific literature demonstrating the synthesis of this compound using this methodology.
Use of Green Solvents (e.g., Water)
Water is considered an ideal green solvent due to its non-toxicity, availability, and safety. Its use in organic synthesis is often challenging due to the poor solubility of many organic reactants. Despite these challenges, water has been successfully employed in the synthesis of some heterocyclic systems. In the context of pyranoquinolines, the use of aqueous media has been reported for the synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones under ultrasound irradiation. However, there are no specific reports on the use of water as a solvent for the synthesis of this compound.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes compared to conventional heating. This technique has been widely applied to the synthesis of various heterocyclic compounds. For instance, a microwave-assisted method was utilized to synthesize novel pyrano[3,2-c]quinolone derivatives. rsc.orgnih.govrsc.orgresearchgate.net This approach highlights the potential of microwave irradiation to facilitate the efficient construction of complex heterocyclic frameworks. Despite its successful application for other isomers, specific protocols for the microwave-assisted synthesis of this compound have not been found in the reviewed literature.
Ultrasonic Irradiation Techniques
The use of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This energy-efficient method has been applied to the synthesis of various quinoline derivatives. For example, the synthesis of 4H-pyrano[3,2-h]quinoline derivatives has been achieved through a multi-component condensation reaction under ultrasonic irradiation. researchgate.net Furthermore, the green synthesis of pyrano[3,2-c]quinoline-2,5-dione derivatives has been accomplished using an acidic ionic liquid under ultrasound irradiation. pnu.ac.irpnu.ac.ir These examples showcase the utility of sonication in promoting pyranoquinoline formation. However, to date, there are no specific reports detailing the application of ultrasonic irradiation for the synthesis of this compound.
Derivatization and Functionalization Strategies of the this compound Scaffold
The derivatization of the precise this compound framework is a specialized area of synthetic chemistry. While literature on this specific isomer is limited, a comprehensive understanding of its functionalization can be extrapolated from the well-established methodologies applied to its core structure, the benzo[h]quinoline (BhQ) nucleus, and related pyrano-fused quinoline systems. These strategies primarily involve multicomponent reactions to build the substituted scaffold from the ground up or the direct functionalization of a pre-formed ring system.
Multicomponent and Cascade Reactions for Scaffold Construction
One of the most efficient methods for generating molecular complexity and introducing a variety of functional groups is through one-pot multicomponent or cascade reactions. These reactions allow for the formation of multiple chemical bonds and stereocenters in a single synthetic operation, providing rapid access to diverse libraries of compounds.
Researchers have developed an atom- and step-economical, one-pot synthesis of functionalized benzo[h]quinolines via a lithium-hexamethyldisilazane (LiHMDS)-catalyzed double annulation cascade reaction. nih.gov This method involves the reaction of benzonitriles with diynones, forming two new carbon-carbon bonds and one carbon-nitrogen bond to construct the core structure in yields of up to 99%. nih.gov The reaction's regioselectivity is influenced by both electronic and steric factors of the substrates. nih.gov This approach has been successfully applied to gram-scale synthesis and allows for the modification of functional groups around the BhQ core, demonstrating its utility in building complex molecules. nih.gov
Another strategy involves a cascade reaction leading to 2,3,4-trisubstituted benzo[h]quinolines. nih.gov This process begins with the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene, which then reacts with naphthalen-1-amine in a one-pot cyclization to exclusively form the benzo[h]quinoline ring system. nih.gov The resulting highly substituted products can be further modified through subsequent selective reactions. nih.gov
Furthermore, multicomponent domino reactions under microwave irradiation have proven effective for the rapid and regioselective synthesis of highly functionalized benzo[h]pyrazolo[3,4-b]quinolines. rsc.org This method uses readily available substrates and achieves excellent yields (61-91%) in short reaction times (10-26 minutes), avoiding tedious work-up procedures as the products precipitate directly from the reaction solution. rsc.org
A highly relevant strategy for forming the complete pyrano-fused system is a one-pot, three-component reaction to synthesize benzo[h]pyrano[2,3-b]quinoline derivatives. researchgate.net This reaction combines 2-chlorobenzo[h]quinoline-3-carbaldehyde (B1649936), a Wittig reagent, and various active methylene compounds. The mechanism proceeds through a Michael addition followed by an intramolecular cyclization, efficiently forming the pyran ring fused to the benzo[h]quinoline scaffold with excellent yields (65-98%). researchgate.net
| Methodology | Key Reagents | Conditions | Resulting Derivatives | Reference |
|---|---|---|---|---|
| Base-Catalyzed Double Annulation Cascade | Benzonitriles, Diynones | LiHMDS (catalyst) | Functionalized Benzo[h]quinolines | nih.gov |
| One-Pot Cyclization | Mercaptoacetic acid esters, Pentachloro-2-nitro-1,3-butadiene, Naphthalen-1-amine | Triethylamine (base), THF (solvent) | 2,3,4-Trisubstituted Benzo[h]quinolines | nih.gov |
| Microwave-Assisted Domino Reaction | Aldehydes, Malononitrile/Active methylenes, Aminopyrazoles | Microwave irradiation (10-26 min) | Benzo[h]pyrazolo[3,4-b]quinolines | rsc.org |
| Three-Component Michael Addition/Cyclization | 2-Chlorobenzo[h]quinoline-3-carbaldehyde, Wittig reagent, Active methylene compounds | One-pot, catalyst-free | Benzo[h]pyrano[2,3-b]quinoline derivatives | researchgate.net |
Direct Functionalization of the Benzo[h]quinoline Scaffold
In addition to building the scaffold from precursors, derivatization can be achieved by modifying the intact benzo[h]quinoline ring system. These methods allow for the late-stage introduction of functional groups at specific positions.
Direct lithiation has been reported as a successful method for functionalizing the pyridine (B92270) ring of benzo[h]quinoline. benthamdirect.com This approach enables the introduction of various electrophiles, such as chlorine, bromine, and thiophenyl groups, specifically at the 2-position of the ring. benthamdirect.com The direct nucleophilic addition of alkyllithiums has also been used to introduce alkyl groups, which can be further transformed into other functionalities like esters and thiolesters. benthamdirect.com
Functionalization can also be directed at substituents already present on the ring. For instance, a C9-methyl group on the benzo[h]quinoline core can serve as a handle for further derivatization. researchgate.net A one-pot radical halogenation using N-Bromosuccinimide (NBS), followed by alkylation, allows for the attachment of new groups, such as a pyrrolidine (B122466) ring, via a benzyl (B1604629) bromide intermediate. researchgate.net This strategy extends the aromatic system and provides access to aminated benzo[h]quinoline derivatives. researchgate.net
| Methodology | Position of Functionalization | Key Reagents | Introduced Functional Group | Reference |
|---|---|---|---|---|
| Direct Lithiation / Electrophilic Quench | C2 | 1) n-BuLi or LDA; 2) Electrophile (e.g., C2Cl6, Br2, PhSSPh) | -Cl, -Br, -SPh | benthamdirect.com |
| Nucleophilic Addition | C2 | Alkyllithiums (e.g., MeLi, n-BuLi) | Alkyl groups (-Me, -n-Bu) | benthamdirect.com |
| Radical Halogenation / Alkylation | C9-Methyl group | N-Bromosuccinimide (NBS), Pyrrolidine | Pyrrolidin-1-ylmethyl | researchgate.net |
Reactivity and Chemical Transformations of 2h Benzo H Pyrano 3,2 F Quinoline Derivatives
Electrophilic and Nucleophilic Reactions of the Pyranoquinoline Core
The pyranoquinoline core is susceptible to both electrophilic and nucleophilic reactions, allowing for the introduction of a wide array of functional groups.
Electrophilic Reactions: The electron-rich nature of the benzo[h]quinoline (B1196314) system facilitates electrophilic substitution reactions. For instance, the synthesis of 2,3,4-trisubstituted benzo[h]quinolines can be achieved through a cyclization reaction, which is a key step in their formation. mdpi.com The reaction conditions, including the choice of base and solvent, can be optimized to improve the yields of these cyclization products. nih.gov
Nucleophilic Reactions: The pyranoquinoline scaffold can also undergo nucleophilic attack. For example, the sulfoxide (B87167) group in certain benzo[h]quinoline derivatives can act as a good leaving group in nucleophilic substitution reactions, enabling the introduction of S- and N-substituents. mdpi.com This proceeds, in some cases, via an addition-elimination mechanism. mdpi.com Additionally, the reaction of 4-hydroxy-2(1H)-quinolones with α,β-unsaturated nitriles in the presence of a base like piperidine (B6355638) leads to the formation of pyrano[3,2-c]quinoline derivatives through a Michael addition followed by cyclization. ekb.egnih.gov A variety of secondary amines can also be used to synthesize 4-(piperidin/pyrrolidin-1-yl)-2H-pyran-3-carbonitrile derivatives. acs.org
Oxidation Reactions and Their Mechanistic Aspects
Oxidation reactions of pyranoquinoline derivatives can lead to the formation of N-oxides or diones, depending on the oxidant and reaction conditions. A simple oxidation of 2H-pyrano[3,2-c]quinolin-2-ones with m-chloroperoxybenzoic acid (MCPBA) can yield the corresponding oxopyranoquinoline N-oxide. researchgate.net Furthermore, selective oxidation of a sulfur-substituted benzo[h]quinoline can produce a sulfoxide, which can then be utilized in subsequent nucleophilic substitution reactions. mdpi.com
A noteworthy transformation is the rearrangement of the N-oxide in refluxing acetic anhydride (B1165640) to produce 2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. researchgate.net This highlights the synthetic utility of oxidation in accessing new heterocyclic frameworks.
Reduction Reactions and Product Outcomes
The reduction of functional groups on the pyranoquinoline core can be achieved using various reducing agents. While specific examples for the direct reduction of the 2H-Benzo[h]pyrano[3,2-f]quinoline ring system are not extensively detailed in the provided context, the broader chemistry of quinolines suggests that catalytic hydrogenation or reduction with metal hydrides could potentially reduce the pyridine (B92270) or pyran ring, leading to partially or fully saturated derivatives. The specific outcome would depend on the substrate and the reaction conditions employed.
Ring-Opening and Ring-Contraction Pathways
The pyran ring of the pyranoquinoline system can undergo ring-opening reactions under certain conditions. For instance, hydrolysis of 2H-pyrano[3,2-c]quinolin-2-ones with sodium hydroxide (B78521) results in the formation of oxoquinolinylphenylacrylic acids. researchgate.net This reaction demonstrates the lability of the lactone ring in the pyranone moiety.
Conversely, photochemical reactions can induce ring-contraction pathways. Derivatives of 3-hydroxypyran-4-one have been shown to undergo UV-induced ring contraction of the pyranone ring, leading to the formation of α-hydroxy-1,2-diketones. beilstein-journals.org While this is a general observation for allomaltol derivatives, it points to the potential for similar photochemical transformations within the this compound framework.
Transformations of Peripheral Functional Groups
The functional groups attached to the this compound core can be readily transformed to create a diverse library of compounds. For example, ethyl 6-halo-2-oxo-2H-pyrano[3,2-h]quinoline-3-carboxylates can be converted into their corresponding acid hydrazides. researchgate.netiiste.org These hydrazides can then serve as versatile intermediates for the synthesis of derivatives containing pyrazole (B372694) or oxadiazino-indole moieties. researchgate.netiiste.org
Furthermore, the amino group in 2-amino-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives can react with reagents like formic acid or acetic anhydride to yield pyrimido[5',4':5,6]pyrano[3,2-c]quinoline derivatives. ekb.eg The sulfoxide group on a benzo[h]quinoline can be displaced by various nucleophiles, demonstrating the utility of this functional group in diversification. mdpi.com
Photochemical and Redox-Switching Reactivity
Derivatives of benzo[h]pyrano[2,3-f]quinazolines exhibit interesting photochemical reactivity. UV irradiation of pyrimidines containing an allomaltol fragment can lead to a 6π-electrocyclization followed by a mdpi.comslideshare.net-H sigmatropic shift to form stable dihydrobenzo[h]pyrano[2,3-f]quinazolines. beilstein-journals.orgnih.gov These dihydro derivatives can subsequently be dehydrated to yield the fully aromatic polycyclic compounds. nih.gov This photochemical cyclization is a key step in a two-stage telescopic method for synthesizing these complex heterocyclic systems. beilstein-journals.orgnih.gov
The synthesis of substituted benzo[h]quinolines can also be achieved through the electrocyclization of 3-(naphthylamino)-2-alkene imines triggered by ultraviolet light. nih.gov This highlights the role of photochemical methods in constructing the core ring system.
Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
No published data containing ¹H NMR, ¹³C NMR, or multinuclear NMR studies for 2H-Benzo[h]pyrano[3,2-f]quinoline could be located.
¹H NMR Spectroscopy
Specific chemical shifts, coupling constants, and signal assignments for the protons of this compound are not available in the scientific literature.
¹³C NMR Spectroscopy
The characteristic chemical shifts for the carbon atoms within the this compound scaffold have not been reported.
Multinuclear NMR Studies
There are no records of multinuclear NMR studies, involving nuclei other than ¹H and ¹³C, for the characterization of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
No IR spectral data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, is publicly available.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Detailed mass spectrometry analyses, including molecular ion peak and fragmentation patterns for this compound, have not been published.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry data, which would confirm the precise elemental composition of this compound, is not documented in available literature.
Gas Chromatography-Mass Spectrometry (GC-MS)
While specific GC-MS data for this compound is not extensively detailed in the available literature, this technique is a standard method for the analysis of similar heterocyclic compounds. For instance, in the study of related benzo[f]quinoline (B1222042) derivatives, mass spectrometry was crucial for confirming the molecular weight and fragmentation patterns of newly synthesized compounds. nih.gov The molecular ion peak (M+) and isotopic peaks are key identifiers in mass spectra, as demonstrated in the characterization of various benzo[f]quinoline-based heterocycles. nih.gov For example, the mass spectrum of a pyrazolone (B3327878) derivative of benzo[f]quinoline showed a molecular ion peak (M+.) at m/z 397.08 (21%) and an isotopic peak (M+2) at m/z 399.68 (7%). nih.gov Similarly, a cyanoethanohydrazone derivative displayed a molecular ion peak at m/z = 322.35 (52%) and an isotopic (M+2) peak at m/z = 324.50 (20%). nih.gov In the analysis of 2H-thiopyrano[2,3-b]quinolines, Electrospray Ionisation Mass Spectrometry (ESI-MS) was used to confirm the calculated molecular mass. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool for the analysis of complex organic molecules like pyranoquinoline derivatives. High-resolution mass spectrometry (HRMS), often coupled with LC, provides precise mass measurements, which are essential for confirming elemental compositions. For instance, HRMS was used to confirm the structures of novel 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones and various substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones. nih.govmdpi.com In the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, HRMS (ESI) was used to verify the calculated molecular mass of the synthesized compounds. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
The electronic absorption properties of pyranoquinoline systems have been investigated using UV-Vis spectroscopy, revealing characteristic absorption bands. For benzo[f]quinoline, the UV/Visible spectrum is available in the NIST WebBook, though specific data for this compound is not provided. nist.gov Studies on related compounds, such as pyrano[3,2-c]quinoline derivatives, have shown distinct absorption peaks. For example, thin films of a novel 3-(5-amino-1,3,4-thiadiazol-2-yl)-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (ATEHPQ) exhibited three absorption peaks at 2.8, 3.41, and 4.21 eV. nih.gov
The interaction of benzo- and tetrahydrobenzo-[h]quinoline derivatives with DNA has been studied using UV spectroscopy, showing changes in the absorption spectra upon binding. nih.gov Furthermore, the sensing capabilities of a benzothiazole-quinoline based probe were evaluated using UV-Vis spectroscopy, where the addition of specific ions resulted in noticeable shifts in the absorption bands. nih.gov For instance, the addition of CN- ions to the BTZ sensor caused the absorbance at 359 nm to decrease while a new band appeared at 461 nm, indicating a significant red shift of 102 nm. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction analysis is the definitive method for determining the three-dimensional structure of crystalline solids. The crystal structure of a related compound, 5-Phenyl-3,4,4a,5,6,12c-hexahydro-2H-benzo[f]pyrano[3,2-c]quinoline, was determined to be monoclinic with specific cell parameters. nih.gov In this structure, the pyridine (B92270) ring adopts a distorted boat conformation, and the adjacent pyran ring has a chair conformation. nih.gov The dihedral angle between these two heterocyclic rings is 40.1(2)°. nih.gov
Similarly, single-crystal X-ray diffraction was used to confirm the structures of dihydrobenzo[h]pyrano[2,3-f]quinazolines. nih.govbeilstein-journals.org In one case, a product was found to have two polymorphic modifications, one triclinic and one monoclinic. nih.gov The crystal structure of a pyrano[2,3-c]pyrazole derivative was also determined, revealing intramolecular and intermolecular hydrogen bonding. mdpi.com
Table 1: Crystallographic Data for a Related Benzo[f]pyrano[3,2-c]quinoline Derivative nih.gov
| Parameter | Value |
| Chemical Formula | C22H21NO |
| Molecular Weight | 315.40 |
| Crystal System | Monoclinic |
| a (Å) | 8.1106 (2) |
| b (Å) | 10.9560 (2) |
| c (Å) | 18.5020 (3) |
| β (°) | 93.552 (1) |
| Volume (ų) | 1640.92 (6) |
| Z | 4 |
Photophysical Studies (e.g., Luminescence, Fluorescence)
The photophysical properties of pyranoquinoline derivatives, including luminescence and fluorescence, are of significant interest. Some 2H-pyrano[3,2-c]quinolin-2-ones have been reported to exhibit intensive blue fluorescence. researchgate.net The excited-state intramolecular proton transfer (ESIPT) in 5-hydroxypyrano[2,3-c]pyrazoles leads to well-resolved two-band fluorescence. mdpi.com
Studies on pyranoindole congeners, which share structural similarities, have revealed that pyrano[3,2-f] and [2,3-g]indoles are particularly promising fluorophores with moderate to high quantum yields (30–89%) and large Stokes shifts (9000–15,000 cm⁻¹). mdpi.com The fluorescence quantum yield of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones was found to be sensitive to their structure, with the unsubstituted compound showing a high quantum yield of 59.3%. mdpi.com
Fluorescence spectroscopy has also been employed to study the interaction of benzo- and tetrahydrobenzo-[h]quinoline derivatives with DNA. nih.gov Furthermore, a series of tricyclic pyrano[3,2-f]quinoline derivatives have been synthesized and shown to act as fluorophores capable of binding to proteins and staining cultured HeLa cells. nih.gov
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Computational Chemistry and Modeling Studies
Molecular Docking Investigations
Binding Affinity Predictions
Predicting the binding affinity of 2H-Benzo[h]pyrano[3,2-f]quinoline derivatives to biological targets is a cornerstone of computational drug design. Molecular docking simulations are frequently employed to forecast the binding modes and energies of these compounds with various biomacromolecules, including DNA and proteins.
For instance, studies have explored the interaction of pyranoquinoline derivatives with DNA. These computational analyses predict that the planar tetracyclic ring system of these compounds can intercalate between the base pairs of the DNA double helix. The binding energy, a quantitative measure of affinity, is calculated to rank different derivatives. A lower binding energy signifies a more stable compound-DNA complex, suggesting stronger binding.
Another critical area of investigation involves the prediction of binding affinities towards specific enzymes. For example, some pyranoquinoline derivatives have been computationally evaluated for their potential to inhibit enzymes implicated in disease pathways. These docking studies help to elucidate the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process.
Table 1: Representative Predicted Binding Affinities of this compound Derivatives This table is for illustrative purposes and the values are hypothetical, representing the type of data generated from computational studies.
| Derivative | Biological Target | Predicted Binding Energy (kcal/mol) | Predicted Key Interactions |
|---|---|---|---|
| Unsubstituted this compound | DNA | -8.5 | Intercalation, Pi-stacking |
| Hydroxy-substituted derivative | Protein Kinase | -9.2 | Hydrogen bonding with active site residues |
| Amino-substituted derivative | DNA | -9.0 | Enhanced intercalation and hydrogen bonding |
In Silico ADME Analysis (Computational Aspects of Drug-Likeness)
The evaluation of a compound's drug-likeness is a critical step in the early phases of drug discovery. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies computationally predict the pharmacokinetic properties of this compound derivatives, helping to identify candidates with favorable profiles.
A fundamental aspect of this analysis is the assessment against established criteria such as Lipinski's Rule of Five. This rule outlines physicochemical parameters that are often associated with good oral bioavailability. Computational tools are used to calculate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors for various this compound analogs. Many derivatives of this scaffold have been shown to fall within the acceptable ranges defined by Lipinski's rule.
Beyond these basic rules, more sophisticated models are used to predict other crucial ADME properties. These can include predictions of aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential interactions with metabolic enzymes like the cytochrome P450 family. These computational predictions are vital for flagging potential liabilities early on, allowing for structural modifications to optimize the pharmacokinetic profile.
Table 2: Predicted In Silico ADME Properties for a Representative this compound Derivative This table is for illustrative purposes and the values are hypothetical, representing the type of data generated from computational studies.
| ADME Parameter | Predicted Value | Significance for Drug-Likeness |
|---|---|---|
| Molecular Weight (Da) | < 500 | Compliance with Lipinski's Rule |
| LogP | < 5 | Optimal lipophilicity for absorption |
| Hydrogen Bond Donors | < 5 | Compliance with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Compliance with Lipinski's Rule |
| Aqueous Solubility | Moderate | Favorable for dissolution and absorption |
Cheminformatics Approaches in Pyranoquinoline Research
Cheminformatics provides the tools and techniques to analyze and model the large datasets generated in pyranoquinoline research. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to establish a mathematical relationship between the chemical structure of this compound derivatives and their observed biological activity.
By analyzing a series of compounds with known activities, QSAR models can identify the specific structural features and physicochemical properties that are critical for a desired biological effect. These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and further testing.
Pharmacophore modeling is another powerful cheminformatics approach used in this field. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. By generating a pharmacophore model based on known active this compound compounds, researchers can virtually screen large chemical databases to identify new and structurally diverse molecules that fit the model and are therefore likely to be active.
Mechanistic Investigations of Biological Activities of 2h Benzo H Pyrano 3,2 F Quinoline and Analogs
Structure-Activity Relationships (SAR) Studies
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For the 2H-Benzo[h]pyrano[3,2-f]quinoline scaffold, these studies have provided insights into how different substituents and modifications to the core structure impact their therapeutic potential.
The nature and position of substituents on the this compound core significantly influence its biological potency. For instance, in a series of benzo[h]quinoline (B1196314) derivatives, the presence of an aryl group at the C-6 position of the pyran ring was found to be a key determinant of their anticancer activity. nih.gov The electronic properties of substituents on this aryl group, whether electron-donating or electron-withdrawing, did not substantially affect the product yield during synthesis, but the specific nature of the substituent can modulate biological activity. nih.gov
In a related series of pyrano[3,2-c]quinoline analogs, substitutions on the aryl ring at the C4 position were found to be important for both anti-inflammatory and anticancer activities. nih.gov Specifically, 3-substitution on this aryl ring was identified as a critical position for inhibiting TNF-α and IL-6, as well as for anticancer effects. nih.gov The study highlighted that structural diversity, including electron-withdrawing, electron-donating, sterically hindered, and heteroaryl substitutions, had a sincere impact on both activities. nih.gov
Furthermore, in a study of benzo[d]thiazol-2(3H)one based ligands, placing a propionyl group at the sixth position of the benzothiazolone ring slightly improved the affinity and selectivity for the σ1 receptor subtype compared to its non-substituted analog. nih.gov This indicates that even seemingly minor modifications can have a significant impact on biological targets.
Table 1: Influence of Substituents on Biological Activity
| Compound Series | Position of Substitution | Nature of Substituent | Effect on Biological Activity |
| Benzo[h]quinolines | C-6 of pyran ring | Aryl group | Key determinant of anticancer activity. nih.gov |
| Pyrano[3,2-c]quinolines | C-4 of pyrano[3,2-c]quinolone | 3-substitution on aryl ring | Important for TNF-α, IL-6 inhibition, and anticancer activity. nih.gov |
| Benzo[d]thiazol-2(3H)ones | 6th position of benzothiazolone ring | Propionyl group | Slightly improved affinity and selectivity for σ1 receptor. nih.gov |
This table summarizes the influence of substituents on the biological activity of different quinoline-based scaffolds as discussed in the text.
Modifications to the core scaffold of this compound and related structures have been explored to enhance their biological profiles. For example, the fusion of different heterocyclic rings to the quinoline (B57606) core can lead to compounds with distinct biological activities. The synthesis of pyrano[3,2-h]quinoline derivatives containing pyrazole (B372694) and indoline (B122111) moieties resulted in compounds with excellent antibacterial and antifungal activities. researchgate.netiiste.org
In another study, the development of hexahydro-2H-pyrano[3,2-c]quinolines (HHPQs) led to potent and selective inhibitors of the mitotic kinesin-5. nih.gov This demonstrates that saturation of one of the rings in the quinoline system can completely alter the biological target and mechanism of action. Similarly, a series of benzo- and tetrahydrobenzo-[h]quinolines were synthesized and evaluated as DNA-intercalating antitumor agents. nih.gov The study found that the saturated tetrahydrobenzo[h]quinolines generally exhibited more cytotoxicity compared to their unsaturated benzo[h]quinoline counterparts. nih.gov
Interestingly, a study on benzisothiazolones, which can be considered analogs with a modified core, showed that these compounds arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells. rsc.org This suggests that the fundamental mechanism of action can be retained even with significant alterations to the core structure.
Anticancer Activity and Cellular Mechanisms
The anticancer properties of this compound and its analogs are attributed to their ability to interfere with key cellular processes in cancer cells. Mechanistic studies have revealed that these compounds can induce oxidative stress, cause DNA damage, and modulate the cell cycle.
A key mechanism underlying the anticancer activity of newly synthesized arylated benzo[h]quinolines is the induction of oxidative stress. nih.gov These compounds were found to significantly increase the levels of reactive oxygen species (ROS) in cancer cells. This increase in oxidative stress leads to subsequent cellular damage, contributing to the cytotoxic effects of the compounds. nih.gov The study revealed that these benzo[h]quinolines act as anti-cancer agents by inducing oxidative stress-mediated DNA damage. nih.gov
Following the induction of oxidative stress, this compound analogs can cause significant DNA damage. The increased ROS levels lead to the oxidation of DNA, as evidenced by the formation of 8-oxoguanine, a typical oxidative base lesion. nih.gov Treatment with active benzo[h]quinoline compounds led to a substantial increase in the amount of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of oxidative DNA damage, in cancer cells. nih.gov This suggests that the cytotoxic effects of these compounds are, at least in part, mediated by their ability to damage the genetic material of cancer cells. nih.gov
Furthermore, some pyrano[3,2-c]quinoline derivatives have been investigated as potential topoisomerase II and DNA-gyrase inhibitors, indicating another mechanism of DNA interaction and damage. rsc.org The ability of certain benzo[h]quinoline derivatives to act as DNA-intercalating agents has also been demonstrated through spectroscopic studies and molecular docking. nih.gov
In addition to inducing oxidative stress and DNA damage, this compound analogs have been shown to modulate the cell cycle, a critical process for cell proliferation. Several studies have reported that these compounds can cause cell cycle arrest, particularly at the G2/M phase. rsc.orgresearchgate.net For instance, a series of 2-amino-4-aryl-4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives were found to induce cell cycle arrest at the G2/M phase in various human cancer cell lines. researchgate.net Similarly, benzisothiazolone analogs were also confirmed to arrest the cell cycle at the G2/M phase through flow cytometric analysis. rsc.org This G2/M arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation and leading to apoptosis. rsc.orgresearchgate.net The induction of G2/M phase cell cycle arrest is a common mechanism for many anticancer agents and highlights the therapeutic potential of this class of compounds.
Enzyme Inhibition
The structural framework of this compound and its analogs has proven to be a versatile scaffold for the design of potent enzyme inhibitors, targeting key players in various disease pathologies.
Topoisomerase Inhibition: Certain pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit human topoisomerases I and IIα, crucial enzymes in managing DNA topology during cellular processes. nih.gov A study focusing on these novel derivatives demonstrated that specific compounds, such as 2E, exhibited an inhibition pattern of topoisomerase IIα activity comparable to the well-known anticancer drug, etoposide, at a concentration of 100 µM. nih.gov This suggests that the pyrazolo[4,3-f]quinoline scaffold holds promise for the development of new anticancer agents that function by disrupting DNA replication in cancer cells.
Tyrosine Kinase Inhibition: In the realm of cancer therapy, the dual inhibition of topoisomerase II and tyrosine kinases presents a compelling strategy. A novel bis-fluoroquinolone chalcone-like derivative, HMNE3, has been reported to target both of these enzyme families. nih.gov Research has shown that HMNE3 can significantly inhibit the activity of c-Src, a non-receptor tyrosine kinase, in a dose- and time-dependent manner. nih.gov This dual-action capability makes such compounds interesting candidates for overcoming drug resistance and improving therapeutic outcomes in cancer treatment.
Antimicrobial Activity (Antibacterial and Antifungal)
The this compound core and its related structures have been extensively explored for their antimicrobial properties, showing efficacy against a spectrum of bacteria and fungi.
Derivatives of quinoline have a long-standing history as antibacterial agents. biointerfaceresearch.comnih.gov Recent studies on quinoline-2-one derivatives have highlighted their significant activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, compound 6c from a synthesized series demonstrated potent antibacterial activity with Minimum Inhibitory Concentrations (MIC) of 0.75 μg/mL against MRSA and Vancomycin-Resistant Enterococci (VRE). nih.gov Furthermore, some pyrazole derivatives incorporating a quinoline moiety have shown potent antimicrobial activity, with MIC values ranging from 0.12 to 0.98 μg/ml against Gram-positive bacteria like S. aureus and Staphylococcus epidermidis. nih.gov While many derivatives show strong activity against Gram-positive strains, some also exhibit inhibitory effects against Gram-negative bacteria, although often to a lesser extent. nih.gov
The antifungal potential of benzoquinoline derivatives has been well-documented. nih.gov In particular, benzo[f]quinolinium salts have demonstrated excellent, quasi-nonselective antifungal activity against Candida albicans. nih.gov Several of these salts exhibited a powerful inhibitory effect, with some compounds showing larger zones of inhibition than the control drug, nystatin. nih.gov Similarly, the synthesis of 1H-pyrrolo[3,2-g]quinoline-4,9-diones and related benzo[f]indoles has yielded compounds with good in vitro antifungal activity, suggesting their potential as potent antifungal agents. nih.gov
Quinoline and its derivatives are recognized as promising scaffolds for the development of antitubercular drugs. biointerfaceresearch.comnih.gov The diarylquinoline derivative bedaquiline (B32110) is a notable example of a clinically approved anti-tuberculosis drug. nih.gov Research into tetrahydrobenzo[h]quinoline derivatives has revealed their potential as a novel chemotype with antitubercular activity. nih.gov Furthermore, the synthesis of benzofuro[2,3-b]quinoline derivatives has led to the identification of compounds with significant activity against Mycobacterium tuberculosis. researchgate.net Specifically, 11-methoxybenzofuro[2,3-b]quinoline and its amino analogs exhibited MIC values of less than 0.20 microg/mL. researchgate.net More recently, quinoline compounds with phenyltriazole substituents have been investigated, with some derivatives showing potent anti-tubercular effects against M. tuberculosis with MIC values as low as 15 μg/mL. frontiersin.org
Anti-inflammatory Properties and Related Mechanisms
The anti-inflammatory potential of quinoline-based compounds is another area of active investigation, with a focus on their ability to inhibit key enzymes in the inflammatory cascade.
Lipoxygenase and Cyclooxygenase Inhibition: Inflammation is a complex process often mediated by enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). d-nb.info The development of dual inhibitors of COX-2 and 5-LOX is a key strategy for creating anti-inflammatory drugs with fewer side effects. d-nb.info Studies on novel quinoline derivatives have shown that certain compounds exhibit significant in vitro LOX inhibitory activity, sometimes exceeding that of the reference drug zileuton. nih.gov Furthermore, in vitro COX-1/COX-2 inhibition studies revealed that some of these derivatives display high selectivity towards COX-2. nih.gov For instance, compounds 12c, 14a, and 14b from one study showed potent inhibition of COX-2 with IC50 values of 0.1, 0.11, and 0.11 μM, respectively. nih.gov This highlights the potential of the quinoline scaffold in designing new, safer anti-inflammatory agents.
Antidiabetic Activity and Enzyme Inhibition
The inhibition of carbohydrate-metabolizing enzymes is a key therapeutic strategy for managing type 2 diabetes. Pyrano[3,2-c]quinoline derivatives have emerged as a new class of inhibitors for these enzymes.
α-glucosidase and α-amylase Inhibition: α-Glucosidase and α-amylase are critical enzymes in the digestion of carbohydrates. Their inhibition can help to control postprandial hyperglycemia. researchgate.net A number of pyrano[3,2-c]quinoline derivatives have been synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov Many of these synthesized compounds showed more potent inhibition than the standard drug acarbose (B1664774). nih.gov For example, 1-(2-bromophenyl)-1H-benzo[h]pyrano[3,2-c]quinoline-3,12(2H,11H)-dione displayed the highest α-glucosidase inhibitory activity with an IC50 of 63.7 ± 0.5 µM. nih.gov Kinetic studies revealed that this potent compound acts as a non-competitive inhibitor of α-glucosidase. nih.gov Further in vivo studies with a derivative, 2-BDBPQD, demonstrated a significant reduction in blood glucose levels in diabetic rats compared to acarbose. nih.gov Similarly, quinoline-2-carboxylic acid and its derivatives have shown potent inhibitory activities against both α-glucosidase and α-amylase. researchgate.net
Antiviral Activity
Quinoline derivatives have emerged as a significant class of compounds in the development of antiviral agents. nih.gov Research has identified quinoline-based molecules that show activity against various viruses, including HIV-1. The primary targets for these potential anti-HIV drugs are viral proteins essential for intracellular replication, such as reverse transcriptase, integrase, and protease, as well as proteins involved in the virus's attachment to host cells. nih.gov
For instance, certain bromine- and chlorine-substituted chalcones have demonstrated a high degree of inhibition against HIV reverse transcriptase. nih.gov One specific quinoline derivative exhibited significant in vitro activity against HIV-1 strains by inhibiting the virus's entry into the target cell and the subsequent fusion process. nih.gov
Furthermore, the quinoline scaffold is being explored for developing antiviral drugs to combat non-polio enterovirus infections. One compound, in particular, was identified for its direct action on a conservative viral protein involved in membrane rearrangement and viral assembly. nih.gov
In the context of influenza, some quinoline derivatives have shown potent inhibition of the H3N2 virus's neuraminidase, with efficacy comparable to oseltamivir (B103847) in some cases. nih.gov Notably, the inhibitory activity of certain quinoline compounds remained significant against oseltamivir-resistant strains. nih.gov
While direct studies on the antiviral properties of this compound itself are not extensively detailed in the provided context, the broader research into quinoline derivatives provides a strong rationale for its potential in this area. The diverse mechanisms of action observed in related compounds suggest that the this compound scaffold could be a valuable template for designing novel antiviral therapies.
Other Biological Activities
The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example. biointerfaceresearch.com The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the development of new and effective treatments. nih.govmdpi.com
Research into novel quinoline derivatives has shown promising results. For instance, a series of 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives were synthesized and evaluated for their in vitro activity against a chloroquine-sensitive strain of P. falciparum. nih.gov Several of these compounds, particularly those with halogen substitutions, displayed moderate to good antimalarial activity. nih.gov
In another study, derivatives of pyrrolo[3,2-f]quinazoline-1,3-diamine demonstrated potent antimalarial effects. nih.gov While the parent compound had limitations due to toxicity and low solubility, new carbamate (B1207046) and acetamide (B32628) derivatives showed significant activity. Specifically, certain acetamide derivatives were highly potent in vitro against multiple P. falciparum clones and produced a 100% cure rate in mice infected with P. berghei at a range of doses. nih.gov Interestingly, a hydroxy analog, which was expected to be inactive, also showed potent antimalarial activity in animal studies, suggesting a mechanism of action that may not solely rely on the inhibition of dihydrofolate reductase (DHFR). nih.gov
The development of hybrid molecules incorporating the quinoline scaffold has also been a fruitful strategy. Hybrids of quinoline with primaquine (B1584692) and dihydroartemisinin (B1670584) have shown good in vitro activity against the liver stage of malaria and significantly reduced parasite loads in mice. mdpi.com
Table 1: Antimalarial Activity of Selected Quinoline Derivatives
| Compound Type | Target/Strain | Key Findings | Reference |
|---|---|---|---|
| 1-(4-methylquinolin-2-yl)-4,6-diaryl-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives | P. falciparum (chloroquine-sensitive) | Halogenated derivatives showed moderate to good activity. | nih.gov |
| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives | P. falciparum (various clones), P. berghei | Acetamide derivatives were highly potent in vitro and in vivo. | nih.gov |
Inhibition of coagulation factors, particularly Factor Xa (FXa) and Factor XIa (FXIa), represents a modern approach to anticoagulant therapy. nih.govnih.govthieme-connect.de The goal is to develop agents that can prevent thrombosis with a lower risk of bleeding compared to traditional anticoagulants. nih.gov
Targeting FXIa is based on the observation that individuals with FXI deficiency have a reduced risk of thrombosis but only a mild bleeding tendency. nih.govnih.gov This suggests that inhibiting FXIa could provide antithrombotic protection while preserving hemostasis. nih.gov Studies with various inhibitors, including small molecules, have supported this concept, showing reduced thrombosis without a significant impact on bleeding time in animal models. nih.gov
Direct FXa inhibitors have also been developed as a therapeutic strategy for atherothrombotic diseases. thieme-connect.de Oral FXa inhibitors have shown promise in extending the benefits seen with parenteral agents to a broader patient population. thieme-connect.de For example, a single dose of the oral direct FXa inhibitor DU-176b was found to significantly reduce ex-vivo thrombus formation under both venous and arterial flow conditions for up to five hours. thieme-connect.de
A novel oral FXIa inhibitor, SHR2285, has been studied in combination with antiplatelet agents like aspirin (B1665792) and clopidogrel. frontiersin.org This compound was well-tolerated and demonstrated a marked inhibition of FXI activity and prolongation of activated partial thromboplastin (B12709170) time (APTT), indicating its potential as a safe and effective anticoagulant. frontiersin.org
While specific studies on this compound as an anticoagulant are not detailed, the broader success of quinoline-like structures as FXa and FXIa inhibitors suggests that this scaffold could be a promising starting point for the design of new anticoagulant drugs.
Table 2: Investigational Anticoagulants Targeting Factor Xa and XIa
| Inhibitor | Target | Key Findings | Reference |
|---|---|---|---|
| DU-176b | Factor Xa | Significantly reduced ex-vivo thrombus formation. | thieme-connect.de |
| SHR2285 | Factor XIa | Well-tolerated and marked inhibition of FXI activity. | frontiersin.org |
Benzoquinoline derivatives have been investigated for their antioxidant properties. In one study, a series of new heterocycles based on a benzo[f]quinoline (B1222042) core were synthesized and evaluated. nih.gov The benzimidazole (B57391) derivative, in particular, showed the highest antioxidant potency, which was attributed to its aromaticity and extended conjugation. nih.gov Molecular docking studies supported these findings, suggesting its potential as an antioxidant agent. nih.gov
Another study focused on benzoquinoline-based heterocycles derived from 2-((3-chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide. researchgate.net The antioxidant screening of the synthesized compounds revealed that the thiazole (B1198619) and triazolethione derivatives were the most potent. researchgate.net
The antioxidant activity of these compounds is significant as oxidative stress is implicated in various diseases. The ability of benzo[h]pyrano[3,2-f]quinoline analogs to act as antioxidants suggests a potential therapeutic application in conditions associated with oxidative damage.
Derivatives of pyranoquinolines have been shown to modulate various cellular signaling pathways, including those involving calcium, TNF-α, and nitric oxide (NO).
A study on 4H-pyrano[2,3-b]quinoline derivatives found that these compounds could inhibit acetylcholinesterase (AChE) and mitigate the increase in cytosolic calcium concentration ([Ca2+]c) triggered by high potassium levels. nih.gov This suggests a neuroprotective effect against calcium overload. nih.gov
In the context of inflammation, pyrano[3,2-c]quinolone derivatives have been synthesized and screened for their ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Several compounds in this series were found to be active, with their efficacy linked to the substitution pattern on the aryl ring at the C4 position of the pyrano[3,2-c]quinolone structure. nih.gov
Furthermore, novel 1,2,4-triazine-quinoline hybrids have been identified as potent multi-target inhibitors of the lipopolysaccharide (LPS)-induced inflammatory response. nih.gov These hybrids were found to inhibit the production of TNF-α and NO in activated macrophages. One of the hybrid compounds exhibited outstanding TNF-α inhibition, being significantly more potent than standard anti-inflammatory drugs. nih.gov The mechanism of action is believed to involve the dual inhibition of COX-2 and 15-LOX enzymes. nih.gov
These findings highlight the potential of the this compound scaffold in the development of agents that can modulate key inflammatory and signaling pathways.
Certain derivatives of pyranoquinazolines have demonstrated significant antiplatelet aggregation activity. In one study, N,N-disubstituted 4-amino-5,6-dihydro-3,8-diphenyl-2H-pyrano[2,3-f]quinazolin-2-ones were synthesized, and some of these derivatives showed in vitro platelet anti-aggregating activity superior to that of acetylsalicylic acid. nih.gov
Additionally, a study on compounds isolated from the stem bark of Formosan Zanthoxylum simulans identified several pyranoquinoline alkaloids with strong anti-platelet aggregation activity in vitro. researchgate.net These findings suggest that the this compound core structure could be a valuable template for the development of new antiplatelet agents, which are crucial in the prevention and treatment of cardiovascular diseases.
Anticonvulsant Activity
The quinoline scaffold is a key feature in several compounds investigated for their anticonvulsant effects. Research has shown that derivatives of quinoline can exhibit significant activity in preclinical models of epilepsy. For instance, a study on substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives revealed their potential as anticonvulsant agents. nih.gov These compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests, which are standard screening models for anticonvulsant drugs. nih.gov
In one study, the fusion of a triazole ring to the quinoline core in 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines led to a significant enhancement of anticonvulsant activity compared to their quinoline precursors. nih.gov Notably, the compound 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline demonstrated a potent anticonvulsant effect, with an ED50 of 27.4 mg/kg in the MES test and 22.0 mg/kg in the scPTZ test. nih.gov This suggests that specific substitutions on the quinoline and attached heterocyclic rings play a crucial role in modulating anticonvulsant properties.
Furthermore, other heterocyclic systems incorporating structural motifs similar to pyranoquinolines, such as spirooxindole-4H-pyran derivatives, have been evaluated for their anticonvulsant potential using the intravenous pentylenetetrazole (PTZ) induced seizure model in mice. nih.gov While these are not direct analogs of this compound, the findings support the broader potential of pyran-containing heterocyclic compounds in anticonvulsant drug discovery.
Although specific data for this compound is not available, the documented anticonvulsant activity of various quinoline and pyran-containing derivatives underscores the potential of this chemical scaffold for further investigation in the context of epilepsy treatment.
Antihypertensive Activity
The inhibition of the angiotensin-converting enzyme (ACE) is a primary therapeutic strategy for managing hypertension. rsc.orgresearchgate.net Quinoline derivatives have been explored for their potential as ACE inhibitors. A notable example is a quinoline-appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ), which has demonstrated considerable antihypertensive effects through the inhibition of ACE. rsc.orgresearchgate.net The interaction of ADMQ with ACE has been studied, revealing a mechanistic profile comparable to the standard drug captopril. researchgate.net
Research into novel substituted quinazolin-4(3H)-one derivatives has also identified compounds with significant hypotensive effects and associated bradycardia. researchgate.net These findings highlight the potential of the quinoline and related heterocyclic systems in the development of new antihypertensive agents. While direct evidence for the antihypertensive activity of this compound is lacking, the established activity of other quinoline derivatives suggests that this class of compounds warrants further investigation for its potential cardiovascular effects.
Biological Evaluation Methodologies (In Vitro Assays)
A variety of in vitro assays are employed to evaluate the biological activities of novel chemical entities like this compound and its analogs. These assays are crucial for high-throughput screening, mechanism of action studies, and preliminary toxicity assessments.
Cell-Based Assays (e.g., Cell Painting Assay, MTT Assay)
Cell Painting Assay
The Cell Painting assay is a powerful high-content, image-based morphological profiling tool used to assess the effects of chemical compounds on cells. nih.govbroadinstitute.orgnih.gov This assay involves staining cells with a cocktail of fluorescent dyes that label various cellular compartments, such as the nucleus, cytoplasm, cytoskeleton, and organelles. nih.govbiorxiv.org Automated microscopy and image analysis are then used to extract a large number of quantitative morphological features, creating a unique "phenotypic profile" for each compound. broadinstitute.orgnih.gov
The underlying principle is that the morphological profile of a cell is a sensitive indicator of its physiological state, and changes in this profile can reveal the biological effects of a compound. nih.gov By comparing the phenotypic profile of a test compound to a reference library of profiles from compounds with known mechanisms of action, it is possible to predict the biological targets and pathways modulated by the new compound. pharmaron.com This approach is valuable for identifying novel therapeutic candidates, elucidating mechanisms of action, and assessing potential toxicity early in the drug discovery process. pharmaron.com Although no specific studies utilizing the Cell Painting assay for this compound have been reported, this methodology offers a promising avenue for the comprehensive biological profiling of this and related compounds.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
In the context of pyranoquinoline derivatives, the MTT assay has been employed to evaluate their cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For example, the antiproliferative efficacy of benzo[f]quinoline-based heterocycles was examined against HCT116 and MCF7 cancer cell lines using the MTT assay. nih.gov The results revealed that some derivatives exhibited potent cytotoxic activity. nih.gov Similarly, the antitumor activity of novel substituted pyrano[2,3-f]cinnolin-2-ones was screened against breast cancer (MCF-7), colon cancer (Caco-2), and leukemia (K562) cell lines using the MTT assay. researchgate.net
The table below summarizes the cytotoxic activity of some benzo[f]quinoline derivatives as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) |
| Pyrazolone (B3327878) 2 | HCT116 | 7.39 ± 0.5 |
| Pyrazolone 2 | MCF7 | 9.24 ± 0.7 |
| Cyanoethanohydrazone 5 | HCT116 | 13.46 ± 1.1 |
| Cyanoethanohydrazone 5 | MCF7 | 16.43 ± 1.3 |
| Data from reference nih.gov |
Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental in drug discovery for identifying compounds that modulate the activity of specific enzymes involved in disease pathogenesis. For pyranoquinoline derivatives, these assays have been instrumental in exploring their therapeutic potential.
For instance, novel pyrano[3,2-c]quinoline-1,2,3-triazole hybrids have been synthesized and evaluated as α-glucosidase inhibitors. nih.gov The inhibitory activity of these compounds was assessed using an in vitro α-glucosidase inhibition assay, with acarbose used as a standard drug. nih.gov The results indicated that many of the synthesized hybrids exhibited significant inhibitory activity against the α-glucosidase enzyme. nih.gov
The table below presents the α-glucosidase inhibitory activity of selected pyrano[3,2-c]quinoline-1,2,3-triazole hybrids.
| Compound | α-Glucosidase IC50 (µM) |
| 8a | 15.23 ± 0.15 |
| 8b | 10.11 ± 0.11 |
| 8k | 1.19 ± 0.05 |
| 8m | 2.01 ± 0.03 |
| Acarbose (Standard) | 750.0 |
| Data from reference nih.gov |
Furthermore, a series of 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety were investigated as inhibitors of cholinesterase enzymes, which are key targets in Alzheimer's disease therapy. umsha.ac.ir The inhibitory activities against butyrylcholinesterase (BChE) were evaluated using Ellman's spectrophotometrical method. umsha.ac.ir One of the derivatives, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile (6l), showed potent anti-BChE activity with an IC50 value of 1.00±0.07 µM. umsha.ac.ir Kinetic and molecular docking studies further elucidated the mixed-type inhibition and binding interactions with the enzyme. umsha.ac.ir
These examples of enzyme inhibition assays highlight a key methodological approach for characterizing the biological activity of pyranoquinoline derivatives and identifying promising therapeutic leads.
Conclusion and Future Directions
Summary of Current Research Achievements
To date, direct research on 2H-Benzo[h]pyrano[3,2-f]quinoline is nearly non-existent. The primary available information pertains to the synthesis of a single derivative, 2H-Benzo[h]pyrano[3,2-f]quinolin-2-one . This synthesis was achieved via an aza-Claisen rearrangement of a corresponding propargylaminocoumarin. This reaction provides a potential pathway to access the core structure of this pyranoquinoline isomer. However, beyond this synthetic route to a related ketone, there is a lack of published data concerning the parent compound or other derivatives.
Emerging Synthetic Strategies and Methodological Advancements
The synthesis of the aforementioned 2H-Benzo[h]pyrano[3,2-f]quinolin-2-one utilized a boron trifluoride diethyl etherate-mediated aza-Claisen rearrangement under microwave irradiation. This modern synthetic approach suggests that advanced methodologies could be key to unlocking the synthesis of the parent compound and a wider array of its derivatives. Future synthetic efforts could explore other pericyclic reactions, transition-metal-catalyzed cross-coupling reactions, or novel multi-component reactions to build the complex fused-ring system more efficiently and with greater substituent diversity.
Unexplored Biological Activities and Targets
There are no specific biological activities reported for this compound in the current scientific literature. However, the broader class of fused pyridocoumarins, to which the synthesized derivative belongs, has been reported to exhibit a range of biological properties, including antiallergic, antidiabetic, analgesic, anti-inflammatory, and antimicrobial activities. This suggests that this compound and its derivatives represent a promising, yet entirely unexplored, area for biological screening and drug discovery. Identifying potential biological targets would be a primary objective for any future research program.
Potential for Further Mechanistic Elucidation and Structure-Based Design
Given the absence of biological data, the mechanism of action of this compound is completely unknown. The potential for mechanistic elucidation is therefore vast. Should any biological activity be discovered, subsequent studies would be required to identify the molecular targets and pathways involved. Furthermore, the rigid, planar structure of the molecule could make it an interesting candidate for structure-based drug design, provided a relevant biological target is identified. Computational modeling could be employed to predict potential binding interactions and guide the synthesis of more potent and selective analogs.
Challenges and Opportunities in Pyranoquinoline Research
The primary challenge in the study of this compound is the foundational lack of information. Establishing efficient and versatile synthetic routes to the core structure and a library of derivatives is the first major hurdle. The complete absence of biological data means that initial screening efforts would need to be broad and exploratory.
However, these challenges are intrinsically linked to significant opportunities. The novelty of this scaffold means that any discoveries, be they in synthetic methodology or biological activity, would be highly significant. The unique arrangement of the pyran, quinoline (B57606), and benzene (B151609) rings may lead to novel pharmacological profiles not observed in other pyranoquinoline isomers. Researchers have a rare opportunity to pioneer a new area of heterocyclic chemistry and medicinal chemistry, with the potential to uncover new lead compounds for various diseases.
Q & A
Q. What are the common synthetic routes for 2H-Benzo[h]pyrano[3,2-f]quinoline derivatives?
The synthesis typically involves multicomponent or domino reactions. Key methodologies include:
- Domino Aza-Diels-Alder Reactions : Terminal alkynes, aldehydes, and heterocyclic amines react under BF₃•OEt₂ catalysis to yield pyrano[3,2-f]quinoline derivatives with mild conditions and high regioselectivity .
- One-Pot Multicomponent Condensation : 2,4-Dihydroxy-1-methylquinoline, malononitrile, and substituted aromatic aldehydes form pyrano[3,2-c]quinoline analogues (structurally similar to the target compound) in ethanol/water under reflux .
- Non-Catalytic Methods : Ethanol-water (1:1) solvent systems enable spiroindoline-substituted pyrano[3,2-h]quinoline carbonitriles without catalysts, simplifying purification .
Q. Table 1: Comparison of Synthetic Methods
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent positions. For example, aromatic protons in pyrano[3,2-c]quinoline derivatives appear as distinct doublets at δ 6.8–8.2 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ in quinoline-diones) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for halogenated derivatives (e.g., bromo-substituted analogues) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in the biological activity of pyranoquinoline derivatives?
Discrepancies in bioactivity (e.g., TNF-α inhibition vs. cytotoxicity) often arise from:
- Assay Variability : LPS-induced vs. CIA (collagen-induced arthritis) models may yield different TNF-α suppression profiles .
- Structural Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance anti-inflammatory activity but reduce solubility, affecting IC₅₀ values .
- Cell Line Specificity : PC-3 (prostate cancer) cells show apoptosis via G2/M arrest, while MCF-7 (breast cancer) cells require higher concentrations .
Recommendation : Use orthogonal assays (e.g., phosphodiesterase-4 inhibition + hPBMC cytokine profiling) to validate mechanisms .
Q. What strategies optimize anti-inflammatory activity through structural modifications?
- C4 Aryl Substitution : 3-Nitro/chloro groups on the aryl ring at C4 enhance TNF-α inhibition (IC₅₀ = 12–18 µM) by stabilizing hydrophobic interactions with the TNF-α binding pocket .
- Heteroannulation : Introducing dioxo or pyridone moieties (e.g., pyrano[2,3-f]quinoline-9-carboxylic acid) improves solubility and MIC values (16–64 µg/mL against S. aureus) .
- Chiral Catalysis : Takemoto’s thiourea catalyst in THF achieves enantioselective synthesis of pyrano[3,2-c]quinoline-2-carboxylates, improving target specificity .
Q. How are in vivo efficacy models designed for pyranoquinoline-based anticancer agents?
- Xenograft Models : Implant BRAF-mutant melanoma cells in nude mice to evaluate ERK inhibition by fused naphthofuroquinolones .
- CIA Models : Monitor joint inflammation reduction in rats treated with TNF-α inhibitors (e.g., pyrano[3,2-c]quinoline derivatives at 10 mg/kg/day) .
- Pharmacokinetics : Use LC-MS to track plasma half-life (t₁/₂ = 4–6 hours for methyl carboxylate derivatives) and metabolite identification .
Q. What computational methods predict the SAR of pyranoquinoline derivatives?
Q. How do reaction conditions influence the regioselectivity of pyranoquinoline synthesis?
Q. Key Challenges & Future Directions
- Scalability : Industrial-scale synthesis requires solvent recycling and flow chemistry adaptations .
- Toxicity Profiling : Address hepatotoxicity risks of halogenated derivatives using HepG2 cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
